REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[NH:6][CH:5]=1.[CH3:16]I>CN(C=O)C>[I:3][C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][C:11]=2[N+:13]([O-:15])=[O:14])[N:6]([CH3:16])[CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
0.872 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CNC2=NC=CC(=C21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirring at 0° C. for 15 mins
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
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Type
|
STIRRING
|
Details
|
was stirred at 0° C. for ca. 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ammonium chloride solution (ca. 150 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×80 mL)
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Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-50% ethyl acetate in cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN(C2=NC=CC(=C21)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |